molecular formula C11H11NO B094048 1-(3-Methyl-1H-indol-2-yl)ethanone CAS No. 16244-23-8

1-(3-Methyl-1H-indol-2-yl)ethanone

Cat. No.: B094048
CAS No.: 16244-23-8
M. Wt: 173.21 g/mol
InChI Key: IPDDZZQGUXAJFL-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-indol-2-yl)ethanone is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. Indole-based compounds are recognized as privileged scaffolds in pharmaceutical research due to their wide spectrum of biological activities. This compound serves as a valuable building block for the design and synthesis of novel bioactive molecules. The core indole structure is known to exhibit inhibitory potential against key enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important therapeutic targets for neurodegenerative conditions such as Alzheimer's disease . Furthermore, indole derivatives are frequently investigated for their multifunctional pharmacological potential, which may include antioxidant, anti-inflammatory, and antiviral properties, making them versatile candidates for developing multi-target therapeutic agents . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methyl-1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-9-5-3-4-6-10(9)12-11(7)8(2)13/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDZZQGUXAJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344058
Record name 1-(3-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16244-23-8
Record name 1-(3-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 Methyl 1h Indol 2 Yl Ethanone and Its Derivatives

Classical and Modern Synthetic Routes for Indole (B1671886) Core Formation

The construction of the indole ring system is a mature yet continually evolving field of organic synthesis. Both classical name reactions and modern catalytic methods are employed to generate the indole core, which can then be elaborated to the target compound.

Fischer Indole Synthesis Approaches

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most utilized methods for indole ring construction. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde. byjus.comyoutube.com For the synthesis of 2,3-disubstituted indoles, unsymmetrical ketones can be used, often leading to a mixture of regioisomers. The regioselectivity is influenced by the acidity of the medium, substitution on the hydrazine, and steric effects. byjus.com

The generally accepted mechanism, proposed by Robinson, proceeds through several key steps:

Formation of the phenylhydrazone from the reaction of phenylhydrazine (B124118) and a carbonyl compound. wikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org

A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. wikipedia.orgyoutube.com

The resulting di-imine intermediate undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org

Table 1: Key Steps in Fischer Indole Synthesis
StepDescription
1 Condensation of arylhydrazine and a carbonyl compound to form an arylhydrazone.
2 Tautomerization of the arylhydrazone to the corresponding enehydrazine. mdpi.com
3 A protonated enehydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org
4 The resulting intermediate cyclizes with the elimination of ammonia to form the indole. mdpi.com

A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Larock Annulation and Catalytic Advancements (e.g., Palladium and Nickel Catalysis)

The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction, provides a versatile route to substituted indoles from ortho-iodoanilines and disubstituted alkynes. wikipedia.org This method is highly regioselective, with the substitution pattern of the resulting indole being controlled by the steric and electronic properties of the alkyne substituents. ub.edu

The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride salt, such as LiCl or n-Bu4NCl. wikipedia.org The proposed mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the arylpalladium bond. Subsequent intramolecular cyclization and reductive elimination furnish the indole product. ub.edu

Recent advancements have focused on developing more sustainable and economical catalytic systems. Nickel catalysis, for instance, is emerging as a promising alternative to palladium, addressing some of the environmental and cost concerns associated with the traditional Larock annulation. researchgate.net

Table 2: Comparison of Catalysts in Larock Annulation
Catalyst SystemAdvantagesChallenges
Palladium High efficiency and functional group tolerance. researchgate.netCost, potential for environmental concerns. researchgate.net
Nickel More economical and sustainable. researchgate.netMay require specific ligands and conditions for optimal activity.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Direct C-H activation has become a powerful tool in organic synthesis for its atom-economical nature. mdpi.com In the context of indole synthesis, palladium-catalyzed C-H activation allows for the direct functionalization of the indole core, bypassing the need for pre-functionalized starting materials. The C2-acylation of indoles can be achieved using various directing groups to guide the palladium catalyst to the desired position. For example, a pyrimidine (B1678525) directing group can facilitate the C2-acylation of indoles with a wide range of aldehydes. mdpi.com

These reactions often proceed through the formation of a palladacycle intermediate, followed by reaction with an acylating agent and reductive elimination to regenerate the catalyst. mdpi.com Dual catalytic systems, combining palladium catalysis with photoredox catalysis, have also been developed to enable C2-acylation under mild, room temperature conditions. mdpi.com While C2 and C3 arylations of indoles are well-established, recent methods have demonstrated the ability to direct C-H activation to the C7 position with high selectivity by using a phosphinoyl directing group and a pyridine-type ligand. acs.org

Condensation Reactions Utilizing Indole Derivatives

The synthesis of 2-acylindoles can also be achieved through the condensation of indole derivatives with appropriate acylating agents. For example, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide can produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov The reaction conditions, particularly the choice of acid catalyst, can significantly influence the product distribution, with various side products potentially forming. nih.gov

In some cases, the initial condensation product may be a dihydro derivative, which can then be oxidized to the final aromatic product. nih.gov The use of specific reagents like Na2S2O5 in a solvent such as N,N-dimethylacetamide (DMAC) has been shown to promote the desired cyclocondensation and afford high yields of the target quinazolinone. nih.gov

Three-Component Synthesis Protocols

Three-component reactions offer an efficient and atom-economical approach to constructing complex molecules in a single step. For the synthesis of functionalized indoles, a one-pot, acid-catalyzed reaction of indoles, H-phosphine oxides, and carbonyl compounds has been developed to produce structurally diverse C3-alkylated indole derivatives with high regioselectivity. rsc.org Another example is the multicomponent reaction for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. researchgate.net While these examples focus on C3 functionalization, the principles of multicomponent reactions can be adapted to target other positions on the indole ring.

Targeted Synthesis of 1-(3-Methyl-1H-indol-2-yl)ethanone and Analogues

The direct synthesis of this compound can be approached using the methodologies described above. A specific example involves the Fischer indolization of 1-(4-benzoylphenyl)ethanone (B8695075) with phenylhydrazine. orientjchem.org The resulting hydrazone is then cyclized using a Lewis acid like anhydrous zinc chloride in a high-boiling solvent such as xylene to yield the corresponding 2-aryl-3-methylindole derivative. orientjchem.org

The synthesis of analogues can be achieved by varying the starting materials. For instance, using different substituted phenylhydrazines or ketones in the Fischer indole synthesis allows for the introduction of various substituents on the indole ring. Similarly, in the Larock annulation, a wide range of substituted o-iodoanilines and alkynes can be employed to generate diverse indole structures. wikipedia.org

Table 3: Spectroscopic Data for a 2-Aryl-3-methylindole Derivative
Spectroscopic DataValue
Melting Point 198-200 °C
IR (KBr, cm⁻¹) 1650 (C=O), 3343 (NH)
¹H NMR (500MHz, DMSO-d₆, δ) 2.46 (s, 3H, CH₃), 7.00-8.07 (m, 13H, Aromatic-H), 11.34 (s, 1H, indole-NH)
¹³C NMR (125 MHz, δ) 10.6, 109.6, 111.8, 119.4, 122.9, 127.6, 129.1, 129.9, 130.1, 130.8, 132.9, 133.1, 137.8, 195.7
Mass (m/z, %) 311.30 (M⁺, 100)

Data for 4-(3-Methyl-1H-indol-2-yl)phenylmethanone. orientjchem.org

Preparation from Substituted o-Hydroxyacetophenone and Chloroacetone (B47974)

The reaction of substituted o-hydroxyacetophenones with chloroacetone represents a classical approach to synthesizing 2-acylindoles. For instance, the synthesis of 1-(2-hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone involves the condensation of 2-hydroxy-5-methylacetophenone with indole-3-acetylhydrazine. nih.gov This reaction, typically carried out by heating the reactants in ethanol, yields the corresponding Schiff base. nih.gov While this specific example leads to a hydrazone derivative, the underlying principle of using a substituted acetophenone (B1666503) as a precursor highlights a potential pathway.

A related synthesis involves the reaction of 2-aminothiophenol (B119425) with acetylacetone (B45752) to produce 1-(3-methyl-4H-benzo mdpi.comresearchgate.netthiazin-2-yl)ethanone. indexcopernicus.com Although this yields a benzothiazine derivative rather than an indole, the reaction demonstrates the utility of dicarbonyl compounds in constructing heterocyclic systems. The optimal conditions for this particular synthesis were found to be at room temperature in methanol, affording the product in good yield. indexcopernicus.com

Further illustrating the versatility of acetophenone derivatives, 2-chloro-1-(3-hydroxyphenyl)ethanone has been synthesized from 3-hydroxyacetophenone using sulfuryl chloride. nih.gov Such α-haloketones are valuable intermediates in organic synthesis. nih.gov

Regioselective Friedel-Crafts Acylation Methods

Friedel-Crafts acylation is a direct and powerful method for introducing an acyl group onto the indole nucleus. However, controlling the regioselectivity can be challenging due to competing reactions at the N-1 and C-3 positions. mdpi.comresearchgate.net To address this, various catalytic systems have been developed to favor acylation at the desired position.

The use of metal triflates, such as yttrium triflate (Y(OTf)₃), in ionic liquids like [BMI]BF₄ has proven effective for the regioselective 3-acylation of unprotected indoles. mdpi.comnih.gov This method often utilizes microwave irradiation to accelerate the reaction, leading to high yields of 3-acylindoles in a short time. mdpi.comnih.gov The catalyst can also be recovered and reused, adding to the method's efficiency. mdpi.comnih.gov While this approach is highly effective for 3-acylation, achieving regioselective 2-acylation of a 3-substituted indole like 3-methylindole (B30407) presents a different challenge.

Intramolecular Friedel-Crafts acylation is another powerful strategy, particularly for the synthesis of cyclic ketones like 1-indanones. orgsyn.orgbeilstein-journals.org This method involves the cyclization of a carboxylic acid or its derivative attached to an aromatic ring. orgsyn.org While highly effective, traditional methods often require stoichiometric amounts of strong acids. orgsyn.org More recent developments have focused on using catalytic amounts of Lewis acids or employing Meldrum's acid derivatives as acylating agents to overcome these limitations. orgsyn.org

Catalyst/ReagentAcylating AgentSolventConditionsOutcomeReference
Y(OTf)₃Acid anhydrides[BMI]BF₄Microwave irradiationRegioselective 3-acylation of indoles mdpi.comnih.gov
Boron Trifluoride EtherateAnhydrides--Regioselective 3-acylation of indoles mdpi.com
Metal Triflate-Triflate-anion containing ionic liquidsMicrowave irradiationIntramolecular acylation for 1-indanones beilstein-journals.org
AlCl₃Acid chloridesDichloromethane-Intramolecular acylation for 1-indanones beilstein-journals.org

Oxidative Deacetylation Routes

Oxidative strategies provide an alternative pathway to 2-acylindoles. One such method involves the oxidative rearrangement of 2-aminochalcones using a hypervalent iodine reagent, followed by intramolecular cyclization to form 3-acylindoles. nih.gov This one-pot reaction efficiently converts various 2-aminochalcones into the desired products in moderate to high yields. nih.gov

Another approach is the palladium-catalyzed intramolecular oxidative coupling of enamines. This method has been successfully applied to synthesize a range of functionalized 2-methyl-1H-indole-3-carboxylates from commercially available anilines. mdpi.com The use of microwave irradiation can significantly improve reaction times and yields compared to conventional heating. mdpi.com For example, a reaction that took 16 hours with conventional heating to give a 73% yield was completed in 1 hour with a 90% yield under microwave irradiation. mdpi.com

Carbonylative Synthesis and Isonitrile Insertion Strategies

Carbonylative and isonitrile insertion strategies represent more advanced and less common methods for synthesizing indole derivatives. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the provided context, the principles can be extrapolated.

Palladium-catalyzed reactions are central to many modern synthetic methodologies. For instance, Pd(II)-catalyzed enantioselective oxidative tandem cyclization reactions have been developed for the synthesis of indolines through C-N and C-C bond formation, using molecular oxygen as a green oxidant. scilit.com While this example leads to indolines, the underlying principles of palladium catalysis are applicable to a wide range of indole syntheses.

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to indole synthesis. mdpi.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.commdpi.comorganic-chemistry.orgnih.govdurham.ac.ukreading.ac.uk This technique has been successfully applied to various indole syntheses, including the Friedel-Crafts acylation and the Leimgruber-Batcho indole synthesis. mdpi.comdurham.ac.uk In many cases, microwave irradiation leads to significantly shorter reaction times and cleaner products compared to conventional heating methods. mdpi.comorganic-chemistry.orgdurham.ac.uk For example, a microwave-assisted, solvent-free Bischler indole synthesis provides a mild and environmentally friendly method for preparing 2-arylindoles in good yields. organic-chemistry.org Similarly, the synthesis of 1-acetyl-1H-indol-3-yl acetates can be achieved rapidly via microwave-assisted cyclization. reading.ac.uk

Reaction TypeConditionsAdvantagesReference
Friedel-Crafts AcylationY(OTf)₃, [BMI]BF₄Short reaction time, high yield, reusable catalyst mdpi.comnih.gov
Bischler Indole SynthesisSolvent-free, NaHCO₃Environmentally friendly, improved yields organic-chemistry.org
Leimgruber–Batcho Indole SynthesisLewis acid catalystReduced reaction times, better product quality durham.ac.uk
Intramolecular Oxidative CouplingPd catalystShorter reaction time, higher yield mdpi.com
Cyclization and DecarboxylationAcetic anhydride, triethylamineRapid synthesis reading.ac.uk

Solvent-Free Conditions and Catalytic Reactions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use. organic-chemistry.orgscirp.org Microwave irradiation is often employed in conjunction with solvent-free reactions to provide the necessary energy for the transformation to occur. organic-chemistry.orgscirp.org For example, the solid-state reaction between anilines and phenacyl bromides under microwave irradiation provides a green method for synthesizing 2-arylindoles. organic-chemistry.org

The use of catalysts, particularly those that can be recycled and reused, is another cornerstone of green chemistry. mdpi.comresearchgate.netscirp.org As mentioned earlier, metal triflates in ionic liquids have been shown to be effective and reusable catalysts for Friedel-Crafts acylation. mdpi.comnih.gov The development of base-free catalytic systems, such as in the enantioselective alkylation of 2-oxindoles using phase-transfer catalysis, further contributes to the greening of indole synthesis. nih.gov

Use of Ionic Liquids and Solid Acid Catalysts

The traditional Fischer indole synthesis often relies on Brønsted or Lewis acids, which can present challenges related to separation, catalyst recycling, and waste generation. nih.govmdpi.com To address these issues, green chemistry principles have spurred research into heterogeneous catalysts like solid acids and recyclable solvent/catalyst systems such as ionic liquids. rsc.orgresearchgate.net

Ionic liquids (ILs) have gained attention as environmentally benign solvents and catalysts for indole synthesis. researchgate.net Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. researchgate.net For instance, Brønsted acid ionic liquids have been effectively used as recyclable catalysts for the synthesis of various indole derivatives. mdpi.comrsc.org Chloroaluminate ILs, in particular, have demonstrated high efficiency in the Fischer indole reaction, allowing for high yields and straightforward catalyst recovery and reuse. researchgate.net In one study, the use of a specific chloroaluminate ionic liquid for the synthesis of 3-methylindole resulted in a 95.3% yield, with the recovered ionic liquid showing nearly the same efficiency as the fresh catalyst. researchgate.net

Solid acid catalysts offer another significant improvement over traditional homogeneous acids by simplifying product purification and minimizing corrosive waste. ijarsct.co.in These catalysts are easily separated from the reaction mixture by filtration. ijarsct.co.in Examples of solid acids successfully employed in Fischer indole synthesis include cation exchange resins like Amberlite IR-120 and inorganic catalysts such as KHSO₄·H₂O supported on silica. researchgate.net Research has demonstrated the synthesis of various indole derivatives, including 2-acetyl indole, a close analog of the title compound, using Lewis acid catalysis. ijarsct.co.in

Table 1: Comparison of Modern Catalysts in Indole Synthesis

Catalyst Type Specific Example Application Reported Yield Reference
Ionic Liquid Chloroaluminate IL Fischer Indole Synthesis (3-methylindole) 95.3% researchgate.net
Ionic Liquid [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] Synthesis of β-indolylketones up to 97% mdpi.com
Solid Acid Amberlite IR-120 Fischer Indole Synthesis up to 88% researchgate.net
Solid Acid Lewis Acid Synthesis of 2-acetyl indole 62.22% ijarsct.co.in

The use of these advanced catalytic systems not only often leads to high product yields but also aligns with the principles of green chemistry by facilitating catalyst recycling and reducing waste streams. mdpi.comresearchgate.net

Optimization and Scalability Challenges in Synthesis

While methods like the Fischer indole synthesis are fundamental for preparing compounds such as this compound, their optimization and scale-up present several challenges. researchgate.netjk-sci.com A primary issue in the classic Fischer synthesis is the requirement for stoichiometric, or even excess, amounts of acid catalyst. ijarsct.co.in This is because the ammonia generated as a by-product neutralizes the acid, rendering it inactive. ijarsct.co.in This necessity complicates downstream processing and increases costs, particularly on an industrial scale.

The substrate's electronic properties pose another significant hurdle. The success of the Fischer indolization is highly sensitive to the substituents on the ketone precursor. nih.govacs.org Electron-donating groups, for example, can destabilize the key ene-hydrazine intermediate and favor an undesired N-N bond cleavage pathway over the productive jk-sci.comjk-sci.com-sigmatropic rearrangement, leading to low yields or complete reaction failure. nih.govacs.org This makes the optimization for specific substituted indoles a non-trivial task that requires careful selection of reaction conditions. nih.gov

Furthermore, the choice and concentration of the acid catalyst are critical variables that can dramatically influence the product distribution, especially when using unsymmetrical ketones. rsc.org Different acids or different concentrations of the same acid can lead to varying ratios of indole regioisomers. rsc.org For instance, studies have shown that the proportion of 2-substituted indoles can increase significantly by changing the acid catalyst from 90%(w/w) orthophosphoric acid to a mixture near 83%(w/w) phosphoric oxide in water. rsc.org

Scalability is also hampered by the availability and stability of the arylhydrazine starting materials. rsc.org To overcome this limitation, alternative protocols have been developed, such as starting from more readily available haloarenes. rsc.org Successful large-scale syntheses often require significant process optimization. An example is the multikilogram scale synthesis of MmpL3 inhibitor intermediates, where an optimized Fischer indole cyclization was developed using toluene (B28343) as a recyclable co-solvent and extraction solvent, which eliminated wastewater and yielded a high-purity product without further purification. researchgate.net

Table 2: Key Challenges and Optimization Strategies in Indole Synthesis

Challenge Description Potential Optimization Strategy Reference
Catalyst Stoichiometry Ammonia by-product neutralizes the acid catalyst, requiring stoichiometric amounts. Use of solid acid or recyclable ionic liquid catalysts. researchgate.netijarsct.co.in
Substrate Limitations Electron-donating substituents can cause reaction failure. Careful selection of Lewis acid catalysts (e.g., ZnCl₂) over protic acids. nih.gov
Regioselectivity Use of unsymmetrical ketones can lead to mixtures of indole isomers. Fine-tuning the acid catalyst type and concentration. rsc.org
Starting Material Availability Arylhydrazines can be difficult to source or unstable. Develop alternative routes from more common starting materials like haloarenes. rsc.org
Process Scalability Waste generation and purification difficulties hinder large-scale production. Implement processes with recyclable solvents and catalysts to minimize waste. researchgate.net

Mechanistic Investigations of Chemical Transformations and Reactivity Profiles

Functionalization of the Indole (B1671886) Nucleus

The indole ring is a privileged scaffold in medicinal chemistry, and its selective functionalization is a key strategy in the synthesis of complex molecules. For 1-(3-methyl-1H-indol-2-yl)ethanone, functionalization can be targeted at the N-1 position or at the C-H bonds of the carbocyclic ring.

N-1 Functionalization and its Impact on Compound Properties

The nitrogen atom (N-1) of the indole ring is a common site for functionalization, typically through alkylation or acylation. The presence of the N-H proton allows for deprotonation by a suitable base to generate an indolide anion, which can then react with various electrophiles.

Alkylation of the N-1 position in indole derivatives can significantly impact their chemical and physical properties. For instance, N-alkylation of 3-acetylindoles with alkyl halides is a known transformation, affording the corresponding N-alkyl indoles. youtube.com This modification can prevent the formation of certain byproducts in subsequent reactions and alter the electronic properties of the indole ring, influencing its reactivity in other transformations. For example, N-protected 3-acetylindoles undergo C4-arylation without the acetyl group migration that can be observed in N-unprotected analogues. acs.orgsciencemadness.org The choice between N-alkylation and C-alkylation is influenced by reaction conditions and the electronic nature of the indole substituents.

C-2 and C-3 Selective Functionalization Strategies

In this compound, the C-2 and C-3 positions of the pyrrole (B145914) ring are already substituted. Therefore, further functionalization of the indole nucleus typically targets the C-H bonds of the six-membered carbocyclic ring (positions C-4, C-5, C-6, and C-7). Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose.

Research has shown that for indoles bearing a carbonyl group at the C-3 position, such as 3-acetylindole, palladium-catalyzed C-H arylation can be directed to the C-4 position. acs.orgsciencemadness.org A fascinating aspect of this reaction is the potential for a domino C4-arylation/3,2-carbonyl migration, where the acetyl group moves from C-3 to C-2 after the C-4 position is arylated. acs.orgsciencemadness.org While the subject molecule already possesses a C2-acetyl group, these studies highlight the ability of acyl groups to direct functionalization to the carbocyclic ring. For 2,3-disubstituted indoles, Brønsted acid-catalyzed functionalization at the C-6 position has also been reported, providing a method to construct all-carbon quaternary centers.

The table below summarizes selected C-H functionalization strategies applicable to substituted indole scaffolds.

Reaction TypePositionCatalyst/ReagentsProduct TypeRef
C-H ArylationC-4Pd(OAc)₂, AgOAc, TFA, HFIPC-4 arylated indole sciencemadness.org
C-H AlkylationC-2HI (catalytic), AlkeneC-2 alkylated 3-methylindole (B30407)
C-H FunctionalizationC-6Brønsted acid, 2,2-diarylacetonitrilesC-6 functionalized 2,3-disubstituted indole

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C-2 position is a versatile functional handle, susceptible to both oxidation and reduction, providing pathways to other important indole derivatives such as carboxylic acids and alcohols.

Oxidation Reactions to Carboxylic Acids

The acetyl group of this compound can be oxidized to a carboxylic acid group, yielding 3-methyl-1H-indole-2-carboxylic acid. A classic method for achieving this transformation on methyl ketones is the haloform reaction. sciencemadness.orgwikipedia.orgnih.gov This reaction involves the treatment of the methyl ketone with a halogen (e.g., bromine, chlorine, or iodine) in the presence of a strong base like sodium hydroxide. wikipedia.org The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the resulting trihalomethyl group to form a haloform (e.g., chloroform, bromoform) and the corresponding carboxylate salt. wikipedia.orgyoutube.com Subsequent acidification yields the carboxylic acid. This method is synthetically useful for converting readily available acetyl-substituted aromatics into their corresponding carboxylic acids. nih.gov

Reduction Chemistry to Alcohol Derivatives

The carbonyl of the ethanone moiety can be readily reduced to a secondary alcohol, affording 1-(3-methyl-1H-indol-2-yl)ethanol. This transformation is typically accomplished using metal hydride reducing agents.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing ketones to alcohols. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com The reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are also capable of reducing ketones and are often preferred due to their greater functional group tolerance and easier handling. nih.gov The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For instance, LiAlH₄ will also reduce esters and carboxylic acids, whereas NaBH₄ typically does not. masterorganicchemistry.com

The table below outlines the primary transformations of the ethanone moiety.

TransformationReagent(s)ProductRef
Oxidation1. Br₂/NaOH or Ca(OCl)₂ 2. H₃O⁺3-Methyl-1H-indole-2-carboxylic acid wikipedia.orgnih.gov
ReductionLiAlH₄ or NaBH₄1-(3-Methyl-1H-indol-2-yl)ethanol masterorganicchemistry.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The outcome of such reactions on this compound is dictated by the combined directing effects of the existing substituents.

Electrophilic aromatic substitution on the parent indole molecule preferentially occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (Wheland intermediate) through resonance without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk In this compound, the C-3 position is blocked by a methyl group. The regioselectivity of further substitution is therefore controlled by the C-2 acetyl group and the C-3 methyl group.

The C-3 methyl group is an activating, ortho, para-director. The C-2 acetyl group is a deactivating, meta-director relative to its position. youtube.comorganicchemistrytutor.com The directing effects of these two groups are in opposition. However, activating groups generally control the regioselectivity over deactivating groups. chemistry.coach Therefore, the C-3 methyl group would preferentially direct incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). Since C-2 is occupied, substitution is most likely to occur at the C-4 or C-6 positions of the carbocyclic ring. This is consistent with experimental findings where functionalization of related substituted indoles is achieved at these positions. sciencemadness.org

While less common, nucleophilic substitution on the indole nucleus can occur, particularly when the ring is activated by electron-withdrawing groups or when specialized reagents are used. clockss.org For this compound, the C-2 acetyl group acts as an electrophilic site itself, and its enolate can act as a nucleophile. acs.org Direct nucleophilic aromatic substitution on the carbocyclic portion of the indole ring is generally difficult unless strongly activating groups (like a nitro group) are present.

Rearrangement Reactions

Rearrangement reactions of indole derivatives can lead to the formation of valuable heterocyclic structures, including oxindoles and various nitrated indole species. The specific substitution pattern of this compound plays a critical role in the feasibility and outcome of these transformations.

The conversion of indoles to oxindoles, or 2-oxindoles, represents a significant oxidative rearrangement. While various methods exist for the synthesis of oxindoles, the direct rearrangement of a 2-acyl-3-alkylindole is not a commonly reported transformation. Synthetic routes to oxindoles often involve the cyclization of α-haloanilides or the oxidation of indoles lacking a C-2 substituent. For instance, the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides is a well-established method for constructing the oxindole (B195798) core. organic-chemistry.org Another approach involves the oxidative dearomatization of N-protected indoles.

Theoretically, a potential pathway for the rearrangement of this compound to an oxindole could be envisioned to proceed through an initial oxidation of the indole ring, possibly at the C-2-C-3 double bond, to form an intermediate epoxide or diol. Subsequent acid- or base-catalyzed rearrangement could then lead to the oxindole skeleton. However, the presence of the acetyl group at C-2 and the methyl group at C-3 may sterically hinder such an approach and electronically disfavor the necessary bond migrations. Studies on the metabolism of 3-methylindole have shown the formation of 3-methyloxindole, indicating that such a rearrangement is biochemically possible, proceeding through a putative 2,3-epoxy-3-methylindole intermediate. nih.gov

The nitration of indoles is a classic electrophilic substitution reaction that can lead to a variety of products depending on the reaction conditions and the substitution pattern of the indole. The direct nitration of this compound would be expected to occur at positions on the benzene ring (typically C-5 or C-6) or potentially at the nitrogen atom.

The formation of a nitroindolenine would involve the addition of a nitronium ion to the C-3 position of the indole ring. However, in this compound, the C-3 position is already substituted with a methyl group, which would preclude the formation of a simple 3-nitroindolenine. A rearrangement involving the migration of the acetyl or methyl group would be a high-energy process and is not typically observed under standard nitrating conditions.

The synthesis of nitroindoles from indole precursors is well-documented, but these methods often start with appropriately substituted or protected indoles rather than through rearrangement of a 2-acylindole. For example, the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles involves a rearrangement, but this does not start from the acetyl-substituted indole . mdpi.com

Derivatization and Functional Group Interconversions

The acetyl group at the C-2 position of this compound is a prime site for a variety of functional group interconversions, offering a gateway to a range of other derivatives. These transformations can be broadly categorized based on the reaction at the carbonyl group or the methyl of the acetyl moiety.

The carbonyl group can undergo reduction to an alcohol, which can be further transformed. Additionally, the α-protons on the methyl group of the acetyl moiety are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Below is a table summarizing potential derivatization reactions of the acetyl group, based on general transformations of ketones.

Reaction TypeReagent/ConditionsProduct Type
ReductionNaBH4, MeOHSecondary Alcohol
Grignard ReactionRMgX, Et2OTertiary Alcohol
Wittig ReactionPh3P=CHR', THFAlkene
Aldol CondensationR'CHO, NaOH/H2Oα,β-Unsaturated Ketone
HalogenationBr2, HBrα-Bromo Ketone

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis and Proton Environments

A ¹H NMR spectrum would be necessary to identify the chemical shifts, coupling constants, and multiplicities of all protons in the molecule. This would include signals for the N-H proton of the indole (B1671886) ring, the four aromatic protons on the benzene (B151609) ring, and the two methyl groups (at position C3 and the acetyl group). The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

A ¹³C NMR spectrum would reveal the chemical shifts of the eleven distinct carbon atoms in the structure. This would include the carbonyl carbon of the ethanone (B97240) group, the eight carbons of the indole ring system, and the two methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques for Complex Structure Assignment

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity of the molecule. COSY would establish proton-proton couplings, while HSQC and HMBC would correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively, confirming the precise placement of the 3-methyl and 2-acetyl groups on the indole ring.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS analysis would provide the high-precision mass of the molecular ion. This data is crucial for determining the exact elemental formula (C₁₁H₁₁NO) and confirming the molecular weight with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely show a prominent protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the mass spectrum could provide further structural information, for instance, the characteristic loss of the acetyl group.

Acquiring this experimental data is essential to fulfill the detailed structural analysis requested.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of 1-(3-Methyl-1H-indol-2-yl)ethanone and confirming its identity. In a typical GC-MS analysis, the sample is volatilized and separated on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

While a specific experimental mass spectrum for this compound is not widely published, the expected fragmentation pattern can be predicted based on its structure and the known behavior of related indole derivatives. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (173.21 g/mol ).

Key fragmentation pathways for acetylindoles typically involve the acetyl group. A primary fragmentation would be the loss of a methyl radical (•CH₃) from the acetyl moiety, leading to a stable acylium ion [M-15]⁺ at m/z 158. Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would produce an ion at m/z 130, corresponding to the 3-methyl-1H-indolyl cation. This fragmentation pattern—loss of a methyl group followed by loss of carbon monoxide—is characteristic of acetyl groups in mass spectrometry scirp.org. The presence of a single, sharp peak in the gas chromatogram would indicate a high degree of purity, while the mass spectrum confirms the compound's structural identity.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass/Charge Ratio) Predicted Ion Structure Fragment Lost
173 [C₁₁H₁₁NO]⁺ (Molecular Ion) -
158 [M - CH₃]⁺ •CH₃

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its distinct structural features: the indole ring, the N-H bond, the methyl group, and the acetyl carbonyl group.

The key vibrational modes and their expected wavenumber ranges are:

N-H Stretching: A moderate to sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the indole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretching from the methyl groups will absorb just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) group stretch is predicted to be prominent in the spectrum. For α,β-unsaturated ketones, this peak typically appears in the 1685-1666 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations within the indole ring will give rise to one or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond may be observed around 1571 cm⁻¹ researchgate.net.

Table 2: Predicted FTIR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3500 - 3300 Medium, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2960 - 2850 Medium
Ketone C=O Stretch 1685 - 1665 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-characterized chromophore that exhibits distinct absorption bands in the UV region. These bands, often labeled ¹Lₐ and ¹Lₑ, arise from π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring as well as the polarity of the solvent core.ac.uknih.gov.

For substituted indoles, the ¹Lₑ band typically appears as a structured absorption between 260-290 nm, while the more intense ¹Lₐ band is found at shorter wavelengths, around 200-240 nm core.ac.uk. The presence of an electron-withdrawing acetyl group directly on the pyrrole (B145914) ring is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. In polar solvents like ethanol, a further red shift is often observed due to the stabilization of the excited state. Studies on 3-acetylindole have shown absorption maxima in cyclohexane at approximately 214 nm, 248 nm, and 306 nm, which shift in ethanol core.ac.uk. A similar profile is anticipated for the 2-acetyl isomer.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Solvent Predicted λₘₐₓ (nm) - ¹Lₐ Band Predicted λₘₐₓ (nm) - ¹Lₑ Band
Cyclohexane (non-polar) ~245 - 255 ~300 - 310

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

As of this writing, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained and analyzed, the resulting data would unambiguously confirm its molecular connectivity and provide key structural parameters. For comparison, the isomeric compound 1-(3-methylindol-1-yl)ethanone crystallizes in the monoclinic system with the space group P 1 21/c 1 nih.gov. An analysis of the target compound would yield a similar set of detailed parameters, confirming the placement of the acetyl group at the C2 position of the indole ring.

Table 4: Crystallographic Parameters Obtainable from SCXRD Analysis

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group defines the symmetry elements of the crystal lattice.
a, b, c (Å) The dimensions of the unit cell edges.
α, β, γ (°) The angles between the unit cell edges.
V (ų) The volume of the unit cell.
Z The number of molecules per unit cell.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id It is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme, and to estimate the strength of that interaction, typically expressed as a binding energy or affinity.

While the indole (B1671886) scaffold is a common feature in molecules studied for pharmacological activity, specific molecular docking studies detailing the interaction of 1-(3-Methyl-1H-indol-2-yl)ethanone with particular biological targets are not extensively documented in readily available scientific literature. Such studies would typically identify key amino acid residues in the active site of a target protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, providing a rationale for its potential biological activity. General studies on indole derivatives have shown their potential to bind to a wide range of targets, including enzymes and receptors. nih.govnih.govajchem-a.comnih.gov

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. niscpr.res.in DFT methods allow for the calculation of various molecular descriptors that help in understanding a compound's geometry, stability, reactivity, and spectroscopic properties. While comprehensive DFT studies have been performed on many indole derivatives, specific published research detailing these calculations for this compound is limited. nih.govmdpi.com The following sections describe the types of insights that such studies would provide.

A fundamental output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise, theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would detail the planarity of the indole ring system and the orientation of the acetyl and methyl groups. While experimental crystal structures for related indole compounds exist, a specific, published computational study on the optimized geometry of this compound is not readily found in surveyed literature.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. Although specific DFT-calculated values for this compound are not available in the reviewed literature, the table below defines these important parameters.

ParameterSymbolFormulaDescription
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Ionization PotentialIP-EHOMOThe energy required to remove an electron from a molecule.
Electron AffinityEA-ELUMOThe energy released when an electron is added to a molecule.
Electronegativityχ(IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardnessη(IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical SoftnessS1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Indexωχ² / (2η)A measure of the electrophilic character of a molecule.

This table describes global reactivity parameters that would be determined from a DFT study.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, an MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. Positive potential would likely be localized around the N-H proton of the indole ring, making it a potential hydrogen bond donor site. However, a specific, computationally generated MEP map for this molecule is not available in the surveyed literature. researchgate.net

Nonlinear optical (NLO) materials are of interest for their applications in photonics and optoelectronics. researchgate.netresearchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer, are considered promising candidates for NLO applications. Studies on other indole derivatives have shown that they can possess NLO properties, but a computational investigation into the NLO response of this compound has not been specifically reported in the reviewed literature. nih.govnih.gov

Theoretical vibrational analysis via DFT is used to calculate the vibrational frequencies of a molecule, which can then be compared to experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ketone, the N-H stretching of the indole ring, and various C-H and C-C vibrations of the aromatic system. A detailed computational and experimental vibrational analysis for this specific compound is not prominently featured in the scientific literature. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. For the general class of indol-2-yl ethanones, 3D-QSAR studies have been instrumental in understanding the structural features necessary for their activity as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism and a target in cancer immunotherapy. japsonline.comjapsonline.com

The analysis of the model's contour maps revealed that hydrophobic and steric effects are the dominant factors determining the binding affinities of these compounds to the IDO enzyme. japsonline.comjapsonline.com Specifically, the QSAR study indicated that increased activity could be achieved with more hydrophobic substituents and smaller, less bulky (less steric) groups on the indole scaffold. japsonline.com This model provides a valuable framework for predicting the biological activity of newly designed analogues before their synthesis, optimizing the discovery of potent IDO inhibitors. japsonline.comjapsonline.com

Below is a table summarizing the statistical results of the kNN-MFA based 3D-QSAR model for indol-2-yl ethanone (B97240) derivatives.

ParameterValueDescription
0.7627The cross-validated correlation coefficient, indicating the internal predictive ability of the model.
pred_r² 0.7935The predictive correlation coefficient for the external test set, indicating external predictive power.
Number of Compounds 22The total number of compounds used in developing the training and test sets for the model.
Dominant Fields Steric & HydrophobicThe primary molecular fields identified as critical for modulating biological activity.

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.govnih.gov For indole derivatives, including the this compound scaffold, various computational tools and web servers are employed to predict their drug-likeness and ADME characteristics. nih.govsciencescholar.us

These predictive studies for indole derivatives typically involve the calculation of several key molecular attributes: researchgate.net

Drug-Likeness Evaluation: This is often assessed using rules such as Lipinski's Rule of Five and Veber's rules. nih.gov These rules evaluate parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. nih.govijcrt.org

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability, are crucial for estimating oral uptake. nih.gov Aqueous solubility (LogS) is another key factor, as poor solubility can hinder absorption. frontiersin.org

Distribution: Important predicted parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for compounds targeting the central nervous system. japsonline.com

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6). nih.gov Inhibition of these enzymes can lead to drug-drug interactions.

The table below presents a hypothetical but representative in silico ADME profile for a compound in the class of indol-2-yl ethanones, based on typical values reported for similar heterocyclic drug candidates.

ADME ParameterPredicted Value/DescriptorSignificance
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule of Five for drug-likeness.
LogP (Lipophilicity) < 5Compliance with Lipinski's Rule of Five; affects solubility and absorption.
Hydrogen Bond Donors < 5Compliance with Lipinski's Rule of Five.
Hydrogen Bond Acceptors < 10Compliance with Lipinski's Rule of Five.
Aqueous Solubility (LogS) -3.0 to -5.0Indicates moderate to low solubility, a common feature to be optimized.
Human Intestinal Absorption > 80%Suggests good potential for absorption after oral administration.
BBB Permeation NoIndicates the compound is unlikely to cross the blood-brain barrier.
CYP2D6 Inhibition Non-inhibitorLow probability of causing drug-drug interactions via this metabolic pathway.

These computational predictions are invaluable for prioritizing which derivatives of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.gov

Biological and Pharmacological Efficacy Studies of 1 3 Methyl 1h Indol 2 Yl Ethanone Derivatives

Anticancer and Cytotoxic Activity

Derivatives of 1-(3-methyl-1H-indol-2-yl)ethanone have been identified as potent anticancer agents, demonstrating efficacy across various cancer cell lines and through multiple mechanisms of action. nih.govmdpi.com

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of these indole (B1671886) derivatives against a panel of human cancer cell lines. nih.govnih.govmdpi.com Studies have consistently shown that these compounds can inhibit the growth of various cancer cells, including those of leukemia, prostate, colon, kidney, cervical, and breast cancers. nih.govnih.gov

For instance, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, a related structural analog, have exhibited selective and potent cytotoxic effects. nih.gov One such derivative demonstrated a strong toxic effect against the K562 chronic myelogenous leukemia cell line with an IC50 value of 3.83 ± 0.6 µM, while showing moderate toxicity to healthy human keratinocytes. nih.gov Other indole-based derivatives have also shown significant activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govnih.gov Specifically, one derivative was particularly effective against HT29 cells with an IC50 of 0.31 µM and against MCF7 and PC3 cells with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov Another study highlighted a derivative with potent activities against HeLa, MCF-7, and HT-29 cells with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. nih.gov

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivativeK562 (Chronic Myelogenous Leukemia)3.83 ± 0.6 nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)HeLa (Cervical Cancer)0.52 nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)MCF-7 (Breast Cancer)0.34 nih.gov
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d)HT-29 (Colon Cancer)0.86 nih.gov
Indole-aryl amide derivative (Compound 1)HT29 (Colon Cancer)0.31 nih.gov
Indole-aryl amide derivative (Compound 2)MCF7 (Breast Cancer)0.81 nih.gov
Indole-aryl amide derivative (Compound 2)PC3 (Prostate Cancer)2.13 nih.gov

Mechanisms of Action: Apoptosis Induction, Reactive Oxygen Species (ROS) Generation, and Pro-oxidative Effects

The anticancer activity of these indole derivatives is underpinned by their ability to trigger programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Mechanistic studies have confirmed the pro-apoptotic properties of these compounds. nih.govnih.gov For example, treatment with certain derivatives leads to an increase in the populations of Annexin-V positive cells, a hallmark of apoptosis. nih.govmdpi.com This induction of apoptosis is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. nih.govresearchgate.net

Furthermore, these compounds have been shown to exert pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. nih.govresearchgate.net This elevation in ROS levels can induce oxidative stress, which in turn can damage cellular components and contribute to the initiation of apoptosis. nih.govresearchgate.net Studies have demonstrated that the increase in ROS can lead to a loss of mitochondrial membrane potential, a critical event in the apoptotic process. researchgate.net

Molecular Target Identification (e.g., Tubulin Polymerization Inhibition)

A key molecular target for many of these anticancer indole derivatives is tubulin. nih.govnih.govrsc.org Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.gov

Several indole-based derivatives have been identified as potent inhibitors of tubulin polymerization, with some showing activity in the sub-micromolar range. nih.govnih.gov The binding of these compounds to tubulin often occurs at the colchicine (B1669291) binding site, preventing the assembly of microtubules. nih.govnih.gov This mechanism is a well-established strategy for the development of anticancer drugs. sigmaaldrich.com

Modulation of Inflammatory Pathways (e.g., IL-6 Secretion Inhibition)

Chronic inflammation is a known contributor to cancer development and progression. nih.govcuni.cz Some this compound derivatives have demonstrated the ability to modulate inflammatory pathways, adding another dimension to their anticancer potential. nih.govmdpi.com Specifically, certain derivatives have been found to inhibit the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6) in cancer cells. nih.gov IL-6 is involved in various aspects of tumorigenesis, including cell proliferation, survival, and angiogenesis. nih.govcuni.czmdpi.com By inhibiting IL-6 secretion, these compounds can help to create a less favorable microenvironment for tumor growth. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their ability to combat microbial infections. nih.govresearchgate.netnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

These indole derivatives have shown promising antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.gov Of particular note is their efficacy against drug-resistant pathogens, which pose a significant threat to public health. nih.govnih.govresearchgate.net

Studies have demonstrated potent activity against Staphylococcus aureus (S. aureus) and its methicillin-resistant variant (MRSA). nih.govnih.govmdpi.com For example, certain indole-oxime ether derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against susceptible S. aureus and 2-4 µg/mL against MRSA strains. nih.govresearchgate.net Another study reported a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative with a low MIC of 0.98 μg/mL against MRSA. nih.gov

Furthermore, some derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The development of new antitubercular agents is a global health priority, and these findings suggest that indole derivatives could be a valuable scaffold for this purpose. While some compounds have shown activity against Gram-negative bacteria like Escherichia coli, the potency is often more pronounced against Gram-positive organisms and mycobacteria. nih.govnih.govresearchgate.net

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
(E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivative (5h)S. aureus1 nih.gov
(E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivative (5h)MRSA2-4 nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98 nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)S. aureus ATCC 259233.90 nih.gov
3-Substituted Indole-2-one derivative (Compound 4)MRSA125 researchgate.net
3-Substituted Indole-2-one derivative (Compound 5)MRSA125 researchgate.net

Antifungal Activity

The search for novel antifungal agents is a critical area of research, and indole derivatives have shown potential in this regard. Studies have demonstrated that modifications to the this compound structure can lead to compounds with significant efficacy against various fungal pathogens.

For instance, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their antifungal properties against plant pathogenic fungi. mdpi.com Similarly, novel indole derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and tested against a panel of 14 plant pathogenic fungi. nih.gov One particular derivative, designated as Z2, exhibited potent bioactivity against Botrytis cinerea with an EC50 value of 2.7 μg/mL, outperforming the control drugs azoxystrobin (B1666510) and fluopyram. nih.gov In vivo testing on blueberry leaves confirmed its protective and curative effects. nih.gov

Another study focused on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. These compounds displayed good to excellent antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.06 mg/mL. nih.gov Compound 15 from this series was identified as the most potent antifungal agent. nih.gov

Furthermore, research on substituted indanone derivatives revealed that an ortho-methoxyphenyl derivative exhibited notable antifungal activity. rjptonline.org These findings underscore the potential of chemically modifying the indole core to develop effective antifungal compounds.

Table 1: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative Fungal Strain(s) Activity Metric Result Source(s)
3-Indolyl-3-hydroxy oxindoles Plant pathogenic fungi - Antifungal properties observed mdpi.com
Indole derivative Z2 (with 1,3,4-thiadiazole) Botrytis cinerea EC50 2.7 µg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) Various fungi MIC 0.004–0.06 mg/mL nih.gov
Ortho-methoxyphenyl substituted indanone Candida albicans, Aspergillus niger - Better antifungal activity rjptonline.org

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Indole derivatives have emerged as promising agents that can inhibit the formation of these resilient bacterial communities.

Research has shown that certain (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives possess good biofilm inhibition properties against Staphylococcus aureus. nih.gov Specifically, compounds 5h , E-9a , and E-9b were highlighted for their activity in this area. nih.gov

In a separate investigation, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antimicrobial and antibiofilm activities. mdpi.com Compounds 3aa , 3ad , 3ao , and 3aq demonstrated excellent antibiofilm activity by not only inhibiting biofilm formation but also by effectively killing cells within mature biofilms of Staphylococcus aureus. mdpi.com

Furthermore, a study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues reported on their ability to inhibit biofilm formation in S. aureus. nih.gov These findings suggest that the indole scaffold is a valuable template for developing novel therapies to combat biofilm-associated infections. nih.gov

Table 2: Inhibition of Bacterial Biofilm Formation by Indole Derivatives

Compound/Derivative Bacterial Strain(s) Key Finding Source(s)
(E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives (5h, E-9a, E-9b) Staphylococcus aureus Good biofilm inhibition nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3aa, 3ad, 3ao, 3aq) Staphylococcus aureus Excellent inhibition of biofilm formation and killing of cells in mature biofilms mdpi.com
2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues Staphylococcus aureus Inhibitory activity against biofilm formation nih.gov

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of this compound derivatives has been a significant focus of research, with studies exploring their mechanisms of action, including the inhibition of key inflammatory enzymes.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade. The development of selective COX-2 inhibitors is a key strategy for creating anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Several studies have investigated the COX-2 inhibitory potential of indole derivatives. A series of 1,3-dihydro-2H-indolin-2-one derivatives were designed and synthesized, with compounds 4e , 9h , and 9i showing good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. nih.gov

In another study, new 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated for their effects on the COX-2 enzyme. benthamdirect.com Computational docking studies were performed to analyze their interaction with the COX-2 enzyme. benthamdirect.com Furthermore, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, and compound S3 was found to be a selective COX-2 inhibitor. nih.gov

Research on N-methylsulfonyl-indole derivatives also identified compounds with dual COX-2/5-LOX inhibitory activity. tandfonline.com Specifically, compounds 4e and 5d were highlighted as potent COX-2 inhibitors. tandfonline.com

Table 3: COX-2 Inhibitory Activity of Indole Derivatives

Compound/Derivative IC50 Value (COX-2) Source(s)
1,3-dihydro-2H-indolin-2-one derivative 4e 2.35 ± 0.04 µM nih.gov
1,3-dihydro-2H-indolin-2-one derivative 9h 2.422 ± 0.10 µM nih.gov
1,3-dihydro-2H-indolin-2-one derivative 9i 3.34 ± 0.05 µM nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide (S3 ) Selectively inhibits COX-2 expression nih.gov
N-methylsulfonyl-indole derivatives (4e , 5d ) Potent COX-2 inhibitors tandfonline.com

To validate the anti-inflammatory effects observed in vitro, researchers often employ in vivo models, such as the carrageenan-induced paw edema model in rodents. This model allows for the assessment of a compound's ability to reduce acute inflammation.

A study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model. nih.gov Compounds S3 , S7 , and S14 were found to be the most potent in this series, with percentage inhibitions of edema ranging from 7.06% to 63.69% after 3 hours, compared to the reference drug indomethacin. nih.gov

Similarly, new 1-(1H-indol-1-yl)ethanone compounds were tested for their in vivo anti-inflammatory activity. benthamdirect.com Another study investigated 1-methylhydantoin (B147300) cinnamoyl imides and found that they could alleviate xylene-induced ear edema in mice in a dose-dependent manner, with one compound showing an ear swelling inhibition rate as high as 52.08% at a high dosage. nih.gov These in vivo studies provide crucial evidence for the anti-inflammatory potential of these indole derivatives.

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds. While direct studies on the anticonvulsant activity of this compound derivatives are limited, research on related structures provides some insights. For example, a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and showed protective effects in a pentylenetetrazole (PTZ)-induced convulsion model. researchgate.net

Another study on new hybrid compounds containing pyrrolidine-2,5-dione and thiophene (B33073) rings demonstrated anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov Furthermore, research on triazolopyrimidine derivatives has identified potent anticonvulsants with median effective doses (ED50) in the range of 14-16 mg/kg against MES and PTZ-induced seizures. nih.gov These studies, although not directly on this compound derivatives, underscore the potential of heterocyclic compounds in the development of new anticonvulsant agents. The structural features of this compound could serve as a basis for the design of novel compounds with potential anticonvulsant properties.

Antiviral Activity (e.g., HIV-1 Fusion Inhibition Targeting gp41)

The HIV-1 envelope glycoprotein (B1211001) gp41 is a critical target for antiviral drug development as it mediates the fusion of the viral and host cell membranes. nih.govnih.gov Small molecule inhibitors that target the formation of the gp41 six-helix bundle (6-HB) are of significant interest. A series of indole compounds have been identified as fusion inhibitors that target a hydrophobic pocket on gp41. nih.gov Structure-based drug design has led to the development of indole derivatives that inhibit cell-cell fusion and viral replication at sub-micromolar concentrations. nih.gov

The binding affinity of these indole compounds for the gp41 hydrophobic pocket has been shown to strongly correlate with their fusion inhibitory activity. nih.gov While the only currently approved gp41 fusion inhibitor is a peptide (enfuvirtide), the development of small molecule inhibitors like indole derivatives is highly desirable due to potential advantages in oral bioavailability and cost. nih.govharvard.edu Although studies specifically on this compound derivatives are not detailed, the established activity of the indole scaffold as a gp41 inhibitor suggests that this class of compounds holds promise for further investigation in the development of new anti-HIV agents. nih.gov

Hormone Receptor Modulation (e.g., Estrogen Receptor Antagonism)

Estrogen receptors (ERs) are key targets in the treatment of hormone-dependent cancers, such as breast cancer. The development of selective estrogen receptor modulators (SERMs) and pure antagonists is an active area of research. Indole derivatives have emerged as a promising class of estrogen receptor ligands.

Studies have shown that 2-aryl indoles can act as potent and highly subtype-selective ligands for the estrogen receptor alpha (ERα). nih.gov For example, a derivative of this class was found to be 130-fold selective for ERα and acted as an antagonist of estradiol (B170435) activity in uterine tissue and MCF-7 breast cancer cells. nih.gov The pure antiestrogen (B12405530) ICI 182,780 (fulvestrant) has been shown to promote the interaction of ERα with certain coactivators, a mechanism that distinguishes it from partial agonists/antagonists like tamoxifen. nih.gov

While direct studies on this compound derivatives as estrogen receptor antagonists are not extensively documented, the proven ability of the indole nucleus to serve as a scaffold for ER ligands suggests that derivatives of this compound could be designed and synthesized to explore their potential in this therapeutic area.

Herbicide Activity and Plant Growth Regulation

Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that regulates various aspects of plant growth and development. plantgrowthhormones.comnih.gov Synthetic indole derivatives have been developed as plant growth regulators and herbicides. nih.gov For example, a series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated as antagonists of the auxin receptor protein TIR1, demonstrating significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov Some of these compounds exhibited up to 96% inhibition of rape root growth at a concentration of 100 mg/L. nih.gov

The mechanism of action of many auxinic herbicides involves mimicking natural auxins at high concentrations, leading to uncontrolled growth and ultimately plant death. nih.gov While research has not specifically focused on the herbicidal or plant growth regulatory activities of this compound derivatives, the established role of the indole structure in plant science suggests a potential avenue for investigation. plantgrowthhormones.commdpi.com The structural features of this compound could be modified to create novel compounds with desired herbicidal or plant growth-regulating properties.

Matrix Metalloprotease Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis, making them important therapeutic targets. nih.gov The inhibition of MMPs can prevent tissue remodeling associated with these pathological conditions.

While specific studies on this compound derivatives as MMP inhibitors are not prominent in the literature, the broader class of heterocyclic compounds has been investigated for this purpose. For instance, peptide-based inhibitors have been designed to target the collagen-binding domain of MMP-2, thereby inhibiting its gelatinolytic activity. nih.gov Other research has focused on the development of broad-spectrum MMP inhibitors with modifications to improve selectivity and reduce off-target effects. nih.gov The indole scaffold, as a versatile platform in medicinal chemistry, could potentially be functionalized to interact with the active site or exodomains of MMPs, representing a field for future exploration in the quest for novel MMP inhibitors.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model describes the essential spatial arrangement of features in a molecule that are necessary for its biological activity. For the broader class of indole (B1671886) derivatives, the indole nucleus itself, with its specific heteroatomic arrangement, often serves as a critical pharmacophoric element, engaging in various interactions with biological targets. nih.gov The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions. The acetyl group at the 2-position and the methyl group at the 3-position of 1-(3-Methyl-1H-indol-2-yl)ethanone are key substituents that define its specific pharmacophoric profile. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a crucial feature for binding to many biological macromolecules.

Correlation Between Molecular Shape, Contact Surface Area, and Biological Response

The three-dimensional shape of a molecule and its contact surface area are fundamental to its ability to bind to a biological target. The relatively planar indole ring system of this compound provides a scaffold from which the acetyl and methyl groups project, creating a specific molecular topography. This shape dictates how the molecule fits into the binding pocket of a protein. A larger contact surface area, achieved through the addition of appropriate substituents, can lead to stronger binding and, consequently, a more potent biological response, provided the shape complementarity is maintained.

Strategic Modifications for Enhanced Potency and Reduced Side Effects

Strategic modifications of a lead compound like this compound are aimed at enhancing its desired biological activity while minimizing off-target effects. This can involve isosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, to improve pharmacokinetic properties or reduce toxicity. Another strategy is conformational constraint, where the flexibility of the molecule is reduced to lock it into its bioactive conformation, which can lead to increased potency and selectivity.

Derivatization Strategies for Specific Biological Targets

The synthesis of derivatives from a parent compound is a common strategy to explore and optimize biological activity for specific targets. An amidoalkylation method has been reported for the synthesis of structural analogs of Salvadoricine. scientific-publications.net This approach allows for the introduction of various substituents, enabling the exploration of a wider chemical space and the potential to develop compounds with improved activity against various biological targets. This derivatization can be guided by computational modeling and an understanding of the target's structure to design molecules with a higher probability of successful interaction.

Emerging Applications and Future Research Trajectories

Role as Intermediates in Complex Organic Synthesis

Indole (B1671886) derivatives are widely recognized for their utility as intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and functional materials. The chemical reactivity of the indole nucleus, coupled with the influence of its substituents, allows for a diverse range of chemical transformations.

Recent research has highlighted the role of 2-substituted indole derivatives in the construction of larger, more elaborate molecular architectures. For instance, derivatives of 1-(3-Methyl-1H-indol-2-yl)ethanone have been utilized as key building blocks in the synthesis of complex heterocyclic systems. A notable example is the synthesis of [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone. orientjchem.org In this synthesis, a derivative of this compound serves as a crucial precursor, demonstrating its utility in forming new carbon-carbon bonds and elaborating the indole core into a more complex structure. orientjchem.org The methodology employed in this synthesis, a Fischer indole cyclization, underscores the robustness of the indole scaffold for constructing intricate molecular frameworks. orientjchem.org

The versatility of the acetyl group at the 2-position of the indole ring allows for a variety of subsequent chemical modifications. This functional group can participate in condensations, reductions, and other transformations to build diverse molecular scaffolds. The presence of the methyl group at the 3-position also influences the reactivity of the indole ring, directing further substitutions and reactions. The strategic placement of these functional groups makes this compound a valuable synthon for chemists engaged in the total synthesis of natural products and the development of novel bioactive compounds.

Potential in Materials Science

The unique photophysical and electronic properties of indole derivatives have led to their investigation in various areas of materials science. While specific data for this compound is not yet widely available, the known properties of related indole compounds suggest several promising avenues for future research.

Indole derivatives have been explored for their potential as components of organic light-emitting diodes (OLEDs) due to their charge-transporting capabilities. The electron-rich nature of the indole ring, combined with the ability to tune its electronic properties through substitution, makes these compounds attractive candidates for electron transport layers (ETLs) or host materials in OLED devices. The acetyl group in this compound, being an electron-withdrawing group, could potentially modulate the electron affinity and charge mobility of the molecule, properties that are crucial for efficient electron transport. Further research into the synthesis and characterization of metal complexes or polymeric structures incorporating the this compound moiety could lead to the development of novel materials for OLED applications.

Heterocyclic compounds containing nitrogen and oxygen atoms, such as indole derivatives, are known to be effective corrosion inhibitors for various metals and alloys. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen atom of the indole ring, as well as the oxygen atom of the acetyl group in this compound, could facilitate strong adsorption onto metal surfaces.

Furthermore, certain organic molecules can act as light stabilizers by absorbing harmful ultraviolet (UV) radiation and dissipating the energy as heat, thereby protecting materials from photodegradation. The aromatic system of the indole nucleus can absorb UV light, and modifications to the structure, such as the introduction of the acetyl group, can influence the absorption spectrum and photostability. Investigating the corrosion inhibition efficiency and photostabilizing properties of this compound and its derivatives could open up new applications in the protection of materials.

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property is of great interest for applications such as optical data storage, smart windows, and molecular switches. Some indole derivatives have been shown to exhibit photochromic behavior. The specific electronic and steric environment provided by the 3-methyl and 2-acetyl substituents in this compound could potentially lead to interesting photochromic properties upon incorporation into larger, photoresponsive molecular systems. Future research could focus on the synthesis of diarylethenes or other photochromic frameworks containing this indole derivative to explore its potential in this area.

Drug Discovery and Development Pipeline

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in many biologically active compounds and approved drugs. While direct biological activity data for this compound is limited in the public domain, the activities of structurally related compounds provide a strong rationale for its investigation in drug discovery programs.

While there is no specific evidence of this compound being isolated from natural sources, the indole alkaloid family is a rich source of bioactive compounds. Many natural products containing the indole core exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural similarity of this compound to naturally occurring indole alkaloids suggests that it could serve as a valuable template for the design and synthesis of novel therapeutic agents.

The biological activities of various substituted indole derivatives have been extensively studied. For instance, numerous 2-acetylindole (B14031) derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. nih.govnih.gov The substitution pattern on the indole ring is known to be a critical determinant of biological activity. Therefore, the unique arrangement of the methyl and acetyl groups in this compound may confer novel biological properties that warrant further investigation.

Table 1: Potential Applications of this compound and its Derivatives

Field Potential Application Rationale
Organic Synthesis Intermediate for complex molecules Versatile scaffold for further chemical transformations.
Materials Science Electron Transport in OLEDs Potential for good charge-transporting properties.
Corrosion Inhibitor Heteroatoms can facilitate adsorption on metal surfaces.
Light Stabilizer Aromatic system can absorb UV radiation.
Photochromic Materials Potential for incorporation into photoresponsive systems.
Drug Discovery Anticancer Agents The indole scaffold is present in many anticancer drugs.
Antimicrobial Agents Indole derivatives have shown a broad spectrum of antimicrobial activity.
Anti-inflammatory Agents The indole nucleus is a core component of some anti-inflammatory drugs.

Exploration of New Molecular Templates

The core structure of this compound serves as a foundational template for generating novel molecular entities with diverse biological activities. Researchers are actively modifying this scaffold to enhance potency, selectivity, and pharmacokinetic properties. By introducing various substituents at different positions of the indole ring and the acetyl group, a wide array of derivatives has been synthesized and evaluated.

For instance, the modification of the indole core has led to the development of potent anti-inflammatory agents. A series of 3-methyl-2-phenyl-1-substituted-indole derivatives have been synthesized as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net Similarly, other research has focused on creating 1-indanone and 1,3-indandione derivatives, which have shown moderate to high binding affinities for α-synuclein fibrils, suggesting potential applications in neurodegenerative diseases like Parkinson's disease. nih.gov These examples underscore the adaptability of the indole scaffold in generating new chemical entities for a range of therapeutic targets.

Table 1: Examples of Molecular Templates Derived from Indole Scaffolds

Base Scaffold Derivative Class Therapeutic Target/Application
Indole 3-Methyl-2-phenyl-1-substituted-indoles Anti-inflammatory (Indomethacin analogs) researchgate.net
Indole 1-(1H-indol-1-yl)ethanone Derivatives Anti-inflammatory (COX-2 inhibitors) researchgate.net
Indole Indolone Derivatives Anti-tumor (p53-MDM2 and p53-MDMX inhibitors) nih.gov
Indanone 1-Indanone and 1,3-indandione Derivatives Neurodegenerative Disease (α-synuclein aggregate ligands) nih.gov

Drug Repositioning and Combination Therapies

Drug repositioning, the process of identifying new uses for existing or investigational drugs, represents a highly efficient strategy in pharmaceutical development. The diverse biological activities reported for derivatives of this compound make this class of compounds intriguing candidates for repositioning. A compound initially investigated for its anti-inflammatory properties as a COX-2 inhibitor, for example, might be evaluated for its potential in cancer therapy, where inflammation is often a key pathological component. researchgate.net Similarly, derivatives identified as CBP/EP300 bromodomain inhibitors for castration-resistant prostate cancer could be explored for other malignancies or inflammatory diseases where this target is relevant. nih.gov

Furthermore, the potential for using these indole derivatives in combination therapies is a promising avenue for future research. Combining a novel indole-based agent with an established therapeutic could lead to synergistic effects, overcome drug resistance, or reduce the required dosage of one or both agents. For instance, an indolone derivative that acts as a dual p53-MDM2 and p53-MDMX inhibitor could be combined with traditional chemotherapy to enhance cancer cell apoptosis. nih.gov Future studies are expected to explore rational combinations of these agents to address complex diseases such as cancer and chronic inflammatory conditions.

Advancements in Sustainable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of efficient, cost-effective, and environmentally sustainable methods. Traditional methods for indole synthesis, such as the Fischer indole synthesis, have been employed to produce derivatives of this class. researchgate.netorientjchem.org However, modern research is focused on greener alternatives.

Advancements in this area include the use of microwave-assisted intramolecular Friedel–Crafts acylation, which offers an environmentally benign route to related structures like 1-indanones. beilstein-journals.org This method often utilizes reusable metal triflate catalysts, enhancing its sustainability. beilstein-journals.org Another significant advancement is the adoption of continuous-flow chemistry. A novel, metal-free process for synthesizing a related 1,2,4-triazole derivative was developed under flow conditions, demonstrating an atom-economical, highly selective, and environmentally friendly method that avoids chromatographic purification and allows for the safe handling of high-energy intermediates. rsc.org Such methodologies could be adapted for the industrial production of this compound and its derivatives, offering higher yields and improved safety compared to traditional batch processes. rsc.org

Table 2: Comparison of Synthetic Methodologies

Feature Traditional Synthesis (e.g., Fischer Indolization) Sustainable Synthesis (e.g., Flow Chemistry)
Process Type Batch Continuous rsc.org
Efficiency Often lower yields, requires multiple steps Higher yields, one-pot methods possible rsc.org
Environmental Impact May use harsh reagents and generate significant waste Atom economical, avoids hazardous materials rsc.org
Purification Often requires column chromatography Can be designed to avoid chromatography rsc.org
Scalability Can be challenging and costly More readily scalable for industrial production

| Safety | Handling of unstable intermediates can be risky in large batches | Improved control and safe handling of reactive intermediates rsc.org |

Refined Mechanism of Action Studies and Off-Target Analysis

A deep understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Research into derivatives of this compound has revealed a variety of biological targets and mechanisms.

Detailed research findings have identified several distinct mechanisms:

COX-2 Inhibition: Certain novel 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potential anti-inflammatory and analgesic effects. researchgate.net

Bromodomain Inhibition: A series of 1-(1H-indol-1-yl)ethanone derivatives were identified as inhibitors of the CREB-binding protein (CBP) and its homolog EP300, which are novel therapeutic targets for castration-resistant prostate cancer. nih.gov

p53-MDM2/MDMX Inhibition: Novel indolone derivatives have been shown to exhibit potent binding affinity to MDM2 and moderate affinity to MDMX, disrupting their interaction with the p53 tumor suppressor protein and inducing cancer cell death. nih.gov

Tubulin Polymerization Inhibition: Other derivatives have been designed to inhibit tubulin polymerization, a validated mechanism for anticancer agents. rsc.org Mechanistic studies confirmed that the lead compound arrested the cell cycle in the G2/M phase and induced apoptosis. rsc.org

While identifying the primary target is essential, future research must also focus on comprehensive off-target analysis. This involves screening compounds against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions. A thorough understanding of a compound's off-target profile is critical for predicting potential side effects and ensuring its safety profile before clinical trials. This systematic approach allows for a more complete picture of the compound's biological activity and is a key step in refining lead candidates.

Clinical Translation Potential and Preclinical Evaluation

The ultimate goal of developing new molecular entities is their successful translation into clinical use. For derivatives of this compound, this journey involves rigorous preclinical evaluation to establish a strong foundation of efficacy and safety data. The preclinical phase typically includes a battery of in vitro and in vivo studies.

Researchers have conducted in vitro assays to determine the antiproliferative activity of these compounds against various cancer cell lines, such as HCT116, MCF7, and A549, yielding IC50 values that quantify their potency. nih.gov Binding assays, often using techniques like fluorescence polarization, are employed to measure the affinity of compounds for their molecular targets, providing key data on target engagement. nih.gov

Following promising in vitro results, compounds are advanced to in vivo models. For example, the anti-inflammatory and analgesic activities of indole derivatives have been evaluated in animal models, providing crucial data on their efficacy in a physiological context. researchgate.net While the path to clinical translation is challenging and fraught with high attrition rates, the diverse activities and adaptable chemistry of the this compound scaffold present significant potential. nih.gov Continued preclinical evaluation, focusing on pharmacokinetics, toxicology, and efficacy in relevant disease models, will be essential to identify the most promising candidates for advancement into human clinical trials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methyl-1H-indol-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : Introduce the acetyl group (ethanone) to the indole ring via electrophilic substitution. Optimize using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–25°C. Monitor regioselectivity, as competing substitutions at C3 or C2 may occur depending on methyl group steric effects .
  • Suzuki-Miyaura Coupling : For functionalized derivatives, cross-coupling aryl halides with boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at reflux. Validate purity via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Optimization : Adjust solvent polarity, temperature, and catalyst loading to minimize byproducts. Use TLC or HPLC to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) resolves methyl (δ ~2.5 ppm, singlet) and indole NH (δ ~8.1 ppm, broad). ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm) and aromatic carbons. Compare with NIST reference spectra for 3-acetylindole analogs .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides molecular ion [M⁺] at m/z 159 (C₁₀H₉NO). Fragmentation patterns (e.g., loss of COCH₃) align with indole-acetyl derivatives .
  • IR Spectroscopy : Detect carbonyl stretch (νC=O) near 1680 cm⁻¹ and NH stretch (νN-H) at ~3400 cm⁻¹. Cross-reference with IR data for structurally similar compounds .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodology :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts (λmax ~290 nm) .
  • Moisture and Oxygen : Use desiccants (silica gel) and inert gas (N₂/Ar) purging to avoid hydrolysis or oxidation. Test stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
  • Decomposition Products : Analyze by GC-MS after stress testing (heat/light). Major byproducts may include indole derivatives via retro-Friedel-Crafts pathways .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to model HOMO/LUMO energies. Predict electrophilic attack sites (e.g., C2 vs. C4) based on Fukui indices .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. CHCl₃) on conformational stability. Compare with experimental NMR coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) .
  • Docking Studies : Evaluate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. How can researchers resolve contradictions in spectral data across studies (e.g., conflicting NMR assignments)?

  • Methodology :

  • Cross-Validation : Compare experimental data with authoritative databases (NIST, PubChem) for 3-acetylindole analogs. For example, confirm NH proton shifts using deuterated DMSO to suppress exchange broadening .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous signals. Correlate methyl protons (δ 2.5 ppm) to carbonyl carbons (δ 200 ppm) and adjacent aromatic carbons .
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track carbonyl carbon shifts under varying pH conditions .

Q. What strategies enable regioselective functionalization of this compound?

  • Methodology :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the indole NH, directing electrophiles to C4 or C6 positions. Quench with electrophiles (e.g., MeI) to install methyl groups .
  • Protection/Deprotection : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) to enable halogenation at C5. Remove protection post-functionalization .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cross-coupling reactions (e.g., Sonogashira) by reducing side reactions. Monitor yields via LC-MS .

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